4-Fluoro-2,3-dimethylbenzoic acid

Description

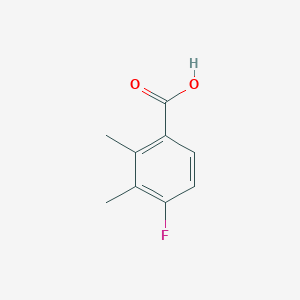

4-Fluoro-2,3-dimethylbenzoic acid is an organic compound with the molecular formula C9H9FO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by methyl groups, and the hydrogen atom at position 4 is replaced by a fluorine atom

Properties

IUPAC Name |

4-fluoro-2,3-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEJJRPDYZFRTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-2,3-dimethylbenzoic acid can be synthesized through several methods. One common approach involves the fluorination of 2,3-dimethylbenzoic acid. This can be achieved using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically takes place in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2,3-dimethylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.

Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other functional groups.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Major Products

Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl groups replacing the fluorine atom.

Oxidation: Products include 4-fluoro-2,3-dimethylbenzaldehyde or this compound derivatives.

Reduction: Products include 4-fluoro-2,3-dimethylbenzyl alcohol or 4-fluoro-2,3-dimethylbenzaldehyde.

Scientific Research Applications

4-Fluoro-2,3-dimethylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-fluoro-2,3-dimethylbenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

2-Fluorobenzoic Acid: Similar structure but lacks the methyl groups at positions 2 and 3.

3-Fluoro-2,4-dimethylbenzoic Acid: Similar structure with different positions of the fluorine and methyl groups.

4-Fluorobenzoic Acid: Similar structure but lacks the methyl groups.

Uniqueness

4-Fluoro-2,3-dimethylbenzoic acid is unique due to the specific arrangement of the fluorine and methyl groups, which can influence its chemical reactivity and interactions. The presence of both electron-donating methyl groups and an electron-withdrawing fluorine atom creates a distinct electronic environment, making it valuable for specific synthetic applications.

Biological Activity

4-Fluoro-2,3-dimethylbenzoic acid is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. The presence of fluorine and methyl groups in its structure can significantly influence its chemical properties, interactions with biological targets, and overall pharmacological profile. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C₉H₉FO₂. The inclusion of a fluorine atom enhances lipophilicity and metabolic stability, which can affect the compound's bioavailability and pharmacokinetics. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 168.16 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| pKa | Approximately 4.5 |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The fluorine atom can modulate the compound's binding affinity and selectivity towards biological targets. Studies suggest that it may act as an inhibitor or modulator in enzymatic pathways, although specific targets remain under investigation.

Biological Activities

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes.

- Antitumor Activity : Research has highlighted the potential of this compound in oncology. It has been evaluated for its effects on cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis.

- Anti-inflammatory Effects : Some studies suggest that this compound may exert anti-inflammatory effects by modulating inflammatory pathways, although detailed mechanisms are yet to be fully elucidated.

Case Studies

Several studies have investigated the biological effects of this compound:

- Antitumor Study : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound demonstrated significant cytotoxicity against breast cancer cell lines (IC₅₀ values ranging from 10 to 20 µM) . The study emphasized the importance of structural modifications on enhancing biological activity.

- Antimicrobial Evaluation : An investigation into the antimicrobial properties revealed that the compound was effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL . This suggests potential applications in developing new antimicrobial agents.

Comparative Analysis

To understand the uniqueness of this compound in comparison to similar compounds, the following table outlines key differences:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Fluorine and two methyl groups | Antimicrobial, antitumor |

| 4-Fluorobenzoic acid | Lacks methyl groups | Limited biological activity |

| 2,5-Dimethylbenzoic acid | Lacks fluorine | Different activity profile |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.